![molecular formula C15H11N3 B13674144 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzonitrile group attached to a 7-methylimidazo[1,2-a]pyridine moiety, making it a valuable scaffold for drug development and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the development of green chemistry approaches, such as solvent-free and catalyst-free methods, is increasingly being adopted in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Propriétés
Formule moléculaire |
C15H11N3 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-5-6-18-10-14(17-15(18)7-11)13-4-2-3-12(8-13)9-16/h2-8,10H,1H3 |
Clé InChI |
SBTZTGSGPIWUKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



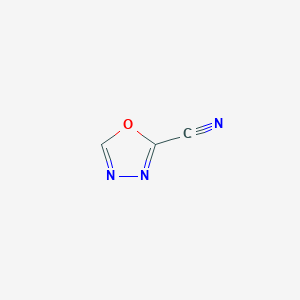
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
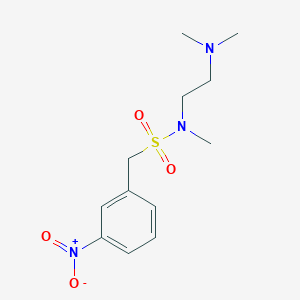
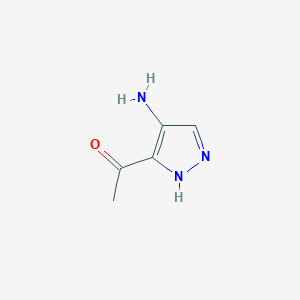
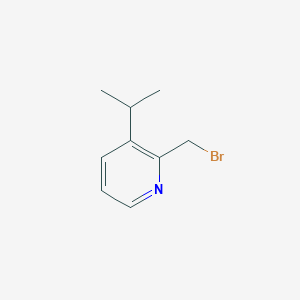


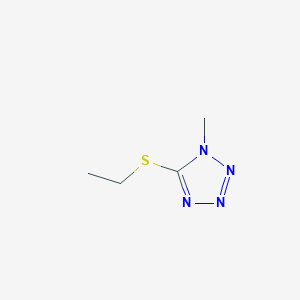
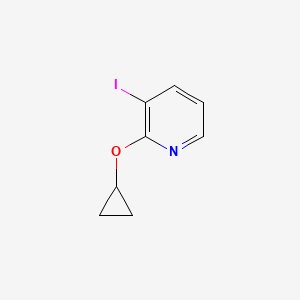
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)


![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)
